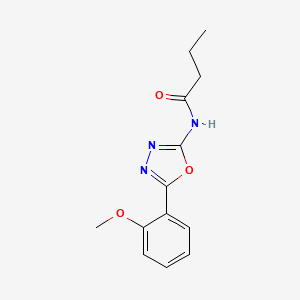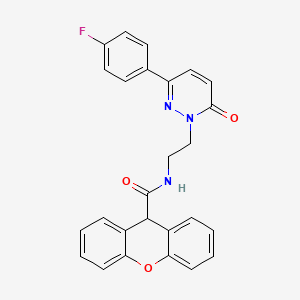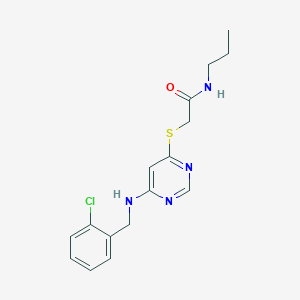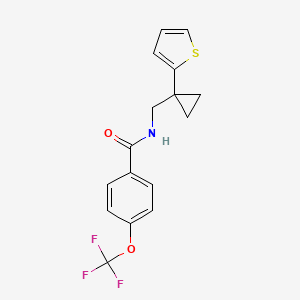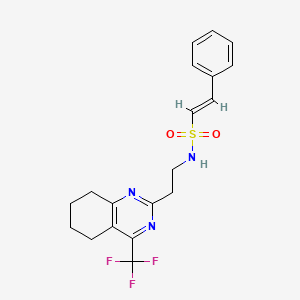
(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H20F3N3O2S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality (E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activities :
- Compounds related to this chemical structure have been studied for their anticancer activities. For instance, derivatives of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline showed inhibitory effects on extracellular regulated kinase1/2 (ERK1/2) phosphorylation and displayed anticancer activities in various cancer cell lines, including PC3, BGC823, and Bcap37 (Zhang et al., 2013).
Synthesis and Biochemical Evaluation :
- N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines were synthesized and evaluated, highlighting the versatility of these compounds in chemical synthesis and potentially in biological applications (Tonkikh et al., 2005).
Cyclization and Synthesis Methods :
- Studies on the synthesis of related tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine compounds, involving cyclization techniques, demonstrate the importance of these chemical structures in the field of synthetic organic chemistry (Saitoh et al., 2001).
Electrochemical Methods in Synthesis :
- The electrochemical synthesis of related compounds provides insights into alternative and innovative methods of producing these complex molecules, opening doors for more efficient and environmentally friendly chemical processes (Kumari & Sharma, 2011).
P-Glycoprotein-Mediated Multidrug Resistance :
- Derivatives of this chemical structure have been explored as reversal agents for P-glycoprotein-mediated multidrug resistance in cancer, highlighting their potential therapeutic applications (Liu et al., 2015).
Inhibitory Activity Against Dihydrofolate Reductase :
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates have shown significant potency and selectivity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, offering potential for antitumor and antimicrobial applications (Gangjee et al., 1995).
X-ray Diffraction Characterization :
- The structural characterization of related compounds using X-ray diffraction provides crucial insights into their molecular architecture, which is vital for understanding their chemical and biological properties (Quintana et al., 2016).
Fluorescence Study and Complexation with Zn2+ :
- The preparation and characterization of fluorophores similar to this compound, especially in their interaction with Zn2+, highlight their potential use in biochemical assays and sensors (Coleman et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetNitric oxide synthase in the brain .
Biochemical Pathways
The interaction with nitric oxide synthase suggests that it may be involved in the regulation of nitric oxide production, which plays a key role in various physiological processes including neurotransmission, immune response, and regulation of cell death .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may confer increased stability and lipophilicity , which could potentially influence its bioavailability.
Result of Action
Given its potential interaction with nitric oxide synthase, it may influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. The trifluoromethyl group in the compound may increase its stability , potentially making it more resistant to environmental factors.
Propriétés
IUPAC Name |
(E)-2-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c20-19(21,22)18-15-8-4-5-9-16(15)24-17(25-18)10-12-23-28(26,27)13-11-14-6-2-1-3-7-14/h1-3,6-7,11,13,23H,4-5,8-10,12H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZSORZLAPYPIJ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


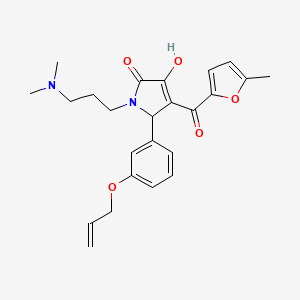
![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)
![(5-Bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451720.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2451722.png)
![(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2451723.png)
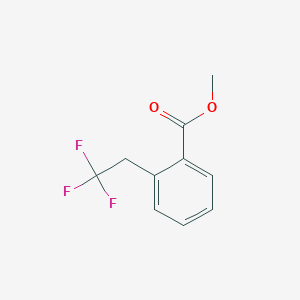

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2451728.png)

